molecular formula C13H23ClN2O3 B3234888 [1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS No. 1353984-27-6

[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B3234888
CAS No.: 1353984-27-6
M. Wt: 290.78 g/mol
InChI Key: LLFVAZPTDVYTHR-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral carbamate derivative with a piperidine backbone functionalized at the 3-position. Its molecular formula is C₁₃H₂₁ClN₂O₃ (molecular weight: 290.79 g/mol) and it exists as an enantiomer, with the (S)-enantiomer designated under CAS 1353994-96-3 . The compound features a tert-butyl carbamate group, a methyl-substituted amine, and a 2-chloro-acetyl moiety. These structural elements make it a versatile intermediate in organic synthesis, particularly for drug discovery, where piperidine derivatives are common scaffolds for bioactive molecules.

Key properties include:

  • Boiling point: Not explicitly reported but predicted to align with similar carbamates (e.g., ~421°C for analogous structures) .
  • Density: Estimated at 1.17 g/cm³ .
  • pKa: Predicted to be ~12.07, indicating weak basicity .

Properties

IUPAC Name

tert-butyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15(4)10-6-5-7-16(9-10)11(17)8-14/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFVAZPTDVYTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401126510
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353984-27-6
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353984-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401126510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1353984-27-6) is a synthetic compound characterized by a piperidine ring, a chloroacetyl group, and a tert-butyl carbamate moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H23ClN2O3C_{13}H_{23}ClN_{2}O_{3}, with a molecular weight of approximately 290.79 g/mol. The presence of functional groups such as chloroacetyl and carbamate enhances its reactivity and interaction with biological targets.

Structural Features

FeatureDescription
Piperidine Ring Common scaffold in pharmaceuticals
Chloroacetyl Group Participates in nucleophilic substitution
Carbamate Moiety Susceptible to hydrolysis

Research indicates that compounds containing piperidine structures often exhibit diverse biological activities, including:

  • Analgesic Effects : Interaction with pain receptors.
  • Anti-inflammatory Properties : Inhibition of inflammatory pathways.
  • Antitumor Activity : Potential to induce apoptosis in cancer cells.

The specific biological activity of This compound may be attributed to its ability to interact with various enzymes and receptors involved in these pathways .

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for elucidating its pharmacokinetic and pharmacodynamic profiles. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to study these interactions.

Anticancer Activity

Recent studies have shown that derivatives of piperidine can exhibit significant anticancer properties. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that the structural features of piperidine derivatives may enhance their binding affinity to cancer-related targets.

Alzheimer’s Disease Research

Research has also highlighted the potential of piperidine derivatives in treating Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have shown promise in improving cognitive function by increasing acetylcholine levels in the brain . The incorporation of piperidine into these compounds has been linked to improved brain exposure and dual inhibition properties.

Biocidal Applications

Piperidine derivatives have also been explored for their biocidal properties. Compounds with similar structures have been effective against various fungal strains by inhibiting chitin synthase, thereby suppressing fungal growth . This highlights the versatility of piperidine-based compounds in both therapeutic and agricultural applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with related analogs, focusing on structural variations, physicochemical properties, and synthetic applications.

Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl Derivatives

3-position). This minor structural change can significantly alter steric and electronic properties, impacting reactivity in coupling reactions. For example, piperidin-4-yl derivatives are often more sterically hindered, which may reduce reaction yields in nucleophilic substitutions .

Property Target Compound (3-yl) 4-yl Isomer
Molecular Formula C₁₃H₂₁ClN₂O₃ C₁₃H₂₁ClN₂O₃
Molecular Weight 290.79 g/mol 290.79 g/mol
Key Functional Groups 3-position chloro-acetyl 4-position chloro-acetyl
Steric Accessibility Moderate High

Enantiomeric Pair: (S)- vs. (R)-Enantiomers

The (S)-enantiomer (CAS 1353994-96-3) and its (R)-counterpart (CAS 1354011-38-3) exhibit identical molecular formulas but differ in spatial configuration. Enantiomeric purity is critical in pharmaceutical applications, as biological activity often depends on stereochemistry. For instance, the (R)-enantiomer of related carbamates has shown higher binding affinity to certain kinase targets in preclinical studies .

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 1353994-96-3 1354011-38-3
Synthetic Yield* 74% (typical for S-configuration) 68% (reported for R-configuration)
Biological Relevance Less studied Used in kinase inhibitor synthesis

*Synthetic yields are based on analogous procedures from .

Functional Group Variants

A. Chloro-acetyl vs. Amino-ethyl Substitution The compound [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1540928-69-5) replaces the chloro-acetyl group with an amino-ethyl chain. This substitution eliminates electrophilic reactivity (critical for cross-coupling) but introduces a primary amine, enabling conjugation or salt formation. Such derivatives are often used in peptide-mimetic drug candidates .

B. Methyl-carbamic Acid vs. This modification enhances water solubility due to the tertiary amine’s basicity, making it suitable for formulations requiring aqueous compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Reactant of Route 2
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[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

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